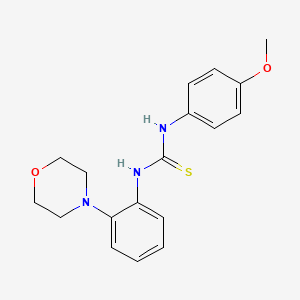

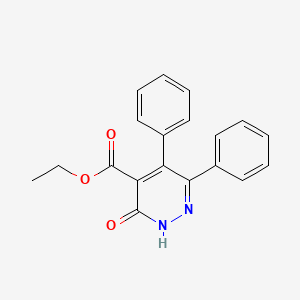

![molecular formula C23H29NO3 B5558993 2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)

2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids.

Applications De Recherche Scientifique

Inhibition and Efficacy Studies

- The stereospecific synthesis of compounds closely related to 2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol has shown potential in inhibiting human leukocyte elastase (HLE). Enhanced inhibition and in vivo efficacy were observed with specific alkyl substitutions on the benzylic urea moiety (Finke et al., 1995).

Antibacterial Evaluation

- Azetidinone derivatives, closely related to the target molecule, have been synthesized and evaluated for their antibacterial activities. Some of these compounds exhibited promising antibacterial activities against various bacterial strains (Chopde et al., 2012).

Analytical Applications

- Similar compounds have been used as highly sensitive fluorescence derivatization reagents for alcohols in high-performance liquid chromatography. They react with alcohols to produce fluorescent carbamic acid esters, aiding in the detection of various alcohols (Yamaguchi et al., 1987).

Liquid Crystal Research

- Unsymmetrical four-ring bent-core compounds, structurally similar to the target molecule, have been synthesized. These compounds exhibit enantiotropic nematic phase and are studied for their thermal behavior and phase characterization in liquid crystal research (Debnath et al., 2013).

Titration Applications

- Related compounds have been used as reagents for the determination of solutions of lithium alkyls and metal amides, showcasing their potential in analytical chemistry applications (Duhamel et al., 1993).

Carbonylation Studies

- The target compound's analogs have been used in interfacial synthesis techniques, particularly in the carbonylation of α-methylbenzyl bromide. This showcases their use in organic synthesis and development of new chemical processes (Norman et al., 1998).

Cascade Reactions in Organic Synthesis

- Compounds structurally related to the target molecule have been used in one-pot three-component reactions for the direct conversion of certain alkylhydroxylamine hydrochlorides, illustrating their role in facilitating complex organic syntheses (Zanobini et al., 2006).

Propriétés

IUPAC Name |

[3-(3-hydroxy-3-methylbutyl)phenyl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3/c1-17-7-4-5-9-20(17)16-27-21-14-24(15-21)22(25)19-10-6-8-18(13-19)11-12-23(2,3)26/h4-10,13,21,26H,11-12,14-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGVCAPYYGQAGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2CN(C2)C(=O)C3=CC=CC(=C3)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

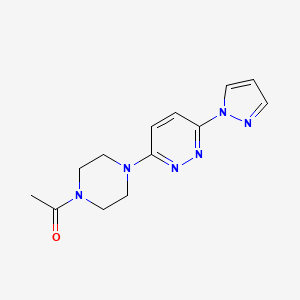

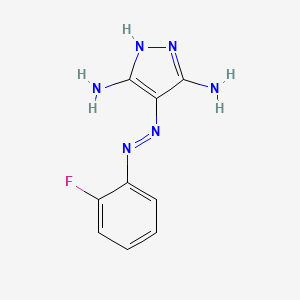

![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5558920.png)

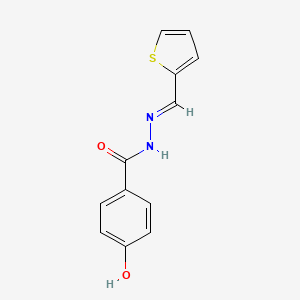

![N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5558940.png)

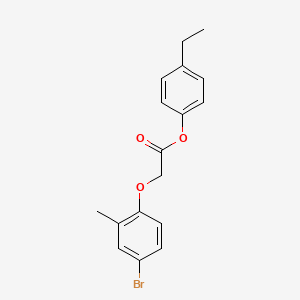

![4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)

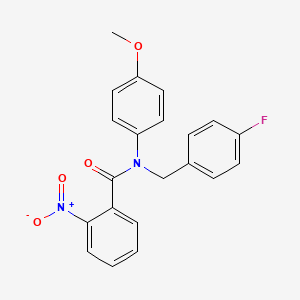

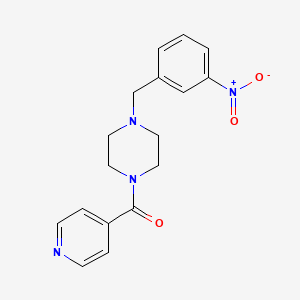

![1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5558960.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)

![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)